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Actinomycinic acid -

Actinomycinic acid

Catalog Number: EVT-1595435
CAS Number:
Molecular Formula: C62H109N12O18+3
Molecular Weight: 1310.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Actinomycinic acid is a complex polypeptide antibiotic produced by the bacterium Streptomyces antibioticus. It is primarily known for its potent antitumor properties, particularly against various types of cancer. Actinomycinic acid functions by inhibiting RNA synthesis, making it a valuable compound in both research and clinical settings. Its classification as an antibiotic places it within a broader category of naturally occurring compounds that exhibit biological activity against microorganisms and cancer cells.

Source and Classification

Actinomycinic acid is derived from the fermentation of Streptomyces antibioticus, a soil-dwelling bacterium. This compound belongs to the class of antibiotics known as actinomycins, which are characterized by their ability to inhibit nucleic acid synthesis. Actinomycinic acid is classified under polypeptide antibiotics due to its peptide structure and mechanism of action that involves binding to DNA.

Synthesis Analysis

The synthesis of actinomycinic acid involves several enzymatic steps within Streptomyces antibioticus. Key precursors in this biosynthetic pathway include 3-hydroxyanthranilic acid, which undergoes enzymatic conversion to form 4-methyl-3-hydroxyanthranilic acid. The detailed biosynthetic pathway has been elucidated through molecular cloning and in vitro expression studies, revealing the involvement of specific enzymes such as phenoxazinone synthase. These enzymes catalyze critical reactions that lead to the final structure of actinomycinic acid .

Molecular Structure Analysis

The molecular structure of actinomycinic acid consists of a phenoxazine ring system linked to a series of amino acids. The compound's structural formula can be represented as follows:

  • Molecular Formula: C₁₄H₁₈N₂O₃
  • Molecular Weight: 270.31 g/mol

The structure features a complex arrangement that includes multiple functional groups contributing to its biological activity. The presence of a phenoxazine core is crucial for its interaction with nucleic acids, facilitating its role as an inhibitor of RNA synthesis .

Chemical Reactions Analysis

Actinomycinic acid participates in various chemical reactions, primarily focusing on its interaction with nucleic acids. The most significant reaction is its binding to DNA, which inhibits RNA polymerase activity, thereby preventing transcription. This mechanism is essential for its antitumor effects, as it disrupts the proliferation of cancer cells by halting their ability to synthesize RNA necessary for protein production. The reaction can be summarized as follows:

Actinomycinic Acid+DNADNA Actinomycin Complex\text{Actinomycinic Acid}+\text{DNA}\rightarrow \text{DNA Actinomycin Complex}

This complex formation leads to effective inhibition of gene expression and cellular growth .

Mechanism of Action

The mechanism of action of actinomycinic acid primarily involves its ability to intercalate between DNA base pairs. Once bound, it prevents the movement of RNA polymerase along the DNA strand, effectively blocking transcription. This inhibition results in decreased synthesis of messenger RNA and subsequently reduces protein synthesis within the cell. The specificity for RNA over DNA allows actinomycinic acid to selectively target rapidly dividing cells, such as those found in tumors .

Physical and Chemical Properties Analysis

Actinomycinic acid exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a yellowish powder.
  • Solubility: Soluble in dimethyl sulfoxide and slightly soluble in water.
  • Melting Point: Approximately 190 °C.
  • Stability: Sensitive to light and heat; should be stored in a cool, dark environment.

These properties are important for handling and application in laboratory settings, particularly when preparing solutions for experimental use or therapeutic administration .

Applications

Actinomycinic acid has several scientific applications:

  • Antitumor Agent: Widely used in cancer chemotherapy due to its ability to inhibit RNA synthesis in rapidly dividing cells.
  • Research Tool: Employed in molecular biology studies to investigate gene expression and transcriptional regulation.
  • Microbial Studies: Utilized in studies examining the effects of antibiotics on microbial growth and resistance mechanisms.
Biosynthetic Pathways and Genetic Regulation of Actinomycinic Acid Production

Genomic Organization of Biosynthetic Gene Clusters in Streptomyces spp.

The actinomycin biosynthetic gene cluster (BGC), responsible for producing actinomycinic acid precursors, exhibits conserved yet architecturally diverse organization across Streptomyces species. In Streptomyces costaricanus SCSIO ZS0073, the acn cluster spans 39.8 kb and contains 25 open reading frames (ORFs), including non-ribosomal peptide synthetases (NRPSs), precursor biosynthesis genes, and regulatory elements. This cluster is bordered by insertion sequence (IS) elements, suggesting potential horizontal gene transfer events [1]. Similarly, Streptomyces chrysomallus harbors a larger 50 kb BGC organized into two inverted repeats (IRs) flanking central NRPS genes. This unusual structure contains nine duplicated genes in opposing orientations, implying evolutionary duplication events [2].

Key functional components within these BGCs include:

  • Precursor biosynthesis genes: acmA (encoding 4-methyl-3-hydroxyanthranilic acid (4-MHA) adenylating enzyme)
  • NRPS genes: acmB and acmC (pentapeptide lactone assembly)
  • Regulatory genes: acnR, acnW, acnU4, and acnO (pathway-specific positive regulators) [1]
  • Resistance genes: Self-protection mechanisms against actinomycin toxicity

Table 1: Comparative Organization of Actinomycin BGCs in Streptomyces Species

StrainCluster SizeKey GenesStructural FeaturesRegulatory Genes
S. costaricanus SCSIO ZS007339.8 kbacmA, NRPS genes (acmB, acmC)Bordered by IS elementsacnW, acnU4, acnR, acnO
S. chrysomallus50 kbDuplicated precursor genesInverted repeats flanking NRPSNot characterized
S. antibioticus IMRU 3720~20 kbCore NRPS and tailoring genesSingle operon structurePathway-specific regulators [2] [7]

Mangrove-derived Streptomyces strains like S. costaricanus demonstrate elevated actinomycin D production (~69.8 μg·mL⁻¹), attributed to unique regulatory adaptations within their BGCs. Gene inactivation studies confirm that acnWU4RO genes act as positive transcriptional regulators, with knockout mutants showing significantly reduced actinomycin yields [1]. The physical separation of actinomycin BGCs from primary metabolic genes enables independent evolutionary refinement of this specialized metabolic pathway.

Role of Non-Ribosomal Peptide Synthetases (NRPS) in Chromophore Assembly

Actinomycinic acid biosynthesis relies on a multimodular NRPS machinery that assembles the peptide lactone rings linked to the central chromophore. The NRPS system operates through a multiple carrier model where discrete enzymes collaborate in an assembly-line fashion:

  • Initiation: Actinomycin synthetase I (ACMS I, encoded by acmA) activates 4-MHA as 4-MHA-AMP, then loads it onto the thiolation (T) domain of a dedicated carrier protein (AcmACP, encoded by acmD) [7].
  • Chain elongation: Bimodular ACMS II and trimodular ACMS III (encoded by acmB and acmC) incorporate L-threonine, D-valine, L-proline, glycine, and L-methylvaline sequentially. Each module contains:
  • Adenylation (A) domain: Selects and activates specific amino acids
  • Peptidyl carrier protein (PCP) domain: Tethers intermediates via 4'-phosphopantetheine arms
  • Condensation (C) domain: Catalyzes peptide bond formation
  • Epimerization (E) domain: Converts L-valine to D-valine at position 2 [4] [9]
  • Termination: The thioesterase (TE) domain releases the 4-MHA-pentapeptidyl lactone through macrolactonization [4].

Table 2: NRPS Module Organization in Actinomycin Assembly Line

NRPS EnzymeModuleDomainsAmino Acid IncorporatedKey Modifications
ACMS I + AcmACPInitiationA-T4-MHANone
ACMS IIModule 1C-A-T-EL-ThrEpimerization to D-allo-Thr
ACMS IIModule 2C-A-TD-ValNone
ACMS IIIModule 3C-A-TL-ProNone
ACMS IIIModule 4C-A-TGlyNone
ACMS IIIModule 5C-A-T-TEL-MeValLactonization and release [4] [7] [9]

Biochemical studies confirm that AcmACP functions as an essential 4-MHA shuttle, transferring the chromophore precursor directly to the threonine-tethered PCP domain of ACMS II. This was demonstrated through in vitro acylation assays where purified AcmACP from E. coli was efficiently loaded with p-toluic acid (a 4-MHA analog) by ACMS I [7]. The NRPS machinery exhibits rigid substrate specificity at adenylation domains, though precursor-directed biosynthesis experiments reveal limited flexibility for non-cognate amino acids, enabling generation of novel actinomycin analogs [1] [4].

Enzymatic Mechanisms of Phenoxazinone Synthase in Dimerization Reactions

The terminal step in actinomycinic acid formation involves the oxidative dimerization of two 4-MHA-pentapeptide lactones to form the planar phenoxazinone chromophore. This reaction is catalyzed by phenoxazinone synthase (PHS), a copper-dependent oxidase (EC 1.10.3.4) that utilizes molecular oxygen as the terminal electron acceptor. The enzyme from Streptomyces antibioticus is a homodimer containing two type II copper centers per subunit, with each copper ion coordinated by three histidine residues [5] [10].

The reaction mechanism proceeds via three consecutive 2-electron oxidations:

  • Initial oxidation: 2-Aminophenol moiety of 4-MHA-pentapeptide lactone is oxidized to o-quinone imine (k = 2.3 × 10³ M⁻¹s⁻¹)
  • Nucleophilic attack: A second 4-MHA-pentapeptide lactone attacks C₆ of the quinone imine, forming a C-N coupled adduct
  • Rearomatization: The adduct undergoes two-electron oxidation to p-quinone imine intermediate
  • Cyclization: Intramolecular nucleophilic attack followed by dehydration yields actinocin chromophore [5]

Table 3: Kinetic Parameters of Phenoxazinone Synthase Activity

Catalyst SourceSubstrateKM (mM)kcat (s⁻¹)kcat/KM (M⁻¹s⁻¹)Turnover Number (h⁻¹)
S. antibioticus (native)2-Aminophenol0.1217.81.48 × 10⁵Not determined
Cu(Phen)₂(H₂O)₂ (biomimetic)2-Aminophenol0.1424.01.007 × 10⁷1.43 × 10³ [5] [10]

Surprisingly, genetic studies reveal that PHS is not absolutely essential for actinomycin biosynthesis. A ΔphsA mutant of S. antibioticus IMRU 3720 retained ~30% actinomycin production, indicating alternative oxidative mechanisms exist in vivo [1]. Biomimetic copper complexes like Cu(Phen)₂(H₂O)₂ effectively catalyze 2-aminophenol dimerization with exceptional turnover numbers (1.43 × 10³ h⁻¹), demonstrating that the copper center alone can facilitate the reaction without protein scaffolding under physiological conditions [10]. The enzyme's promiscuity enables oxidation of diverse o-aminophenols, suggesting potential applications in biocatalysis for phenoxazinone-derived compound synthesis.

Regulatory Networks Controlling Precursor Flux in 4-Methyl-3-Hydroxyanthranilic Acid (4-MHA) Biosynthesis

The shikimate pathway-derived intermediate tryptophan serves as the primary precursor for 4-MHA biosynthesis, which forms the chromophore core of actinomycinic acid. Distinct pathway-specific isoforms of tryptophan-metabolizing enzymes channel carbon flux toward 4-MHA, avoiding competition with primary metabolism:

Divergent 4-MHA Biosynthesis Routes:

  • Route 1 (S. chrysomallus-type):Tryptophan → N-formylkynurenine (Tryptophan-2,3-dioxygenase, AcmT1) → Kynurenine (Kynurenine formamidase, AcmF1) → 3-Hydroxykynurenine (Kynurenine 3-monooxygenase, AcmM1) → 4-Methyl-3-hydroxykynurenine (Methyltransferase, AcmK) → 4-MHA (Hydroxykynureninase, AcmH1) [2]
  • Route 2 (S. antibioticus-type):Tryptophan → 3-Hydroxyanthranilic acid (3-HA) → 4-MHA (Methyltransferase) [1]

Table 4: Enzymatic Variations in 4-MHA Biosynthesis Across Streptomyces

Enzyme ActivityS. chrysomallusS. costaricanusS. antibioticusPrimary Metabolism Equivalent
Tryptophan-2,3-dioxygenaseAcmT1 (pathway-specific)AcmT1 homologAbsentBroad-specificity TDO
Kynurenine formamidaseAcmF1 (pathway-specific)AcmF1 homologAbsentBroad-specificity formamidase
Kynurenine 3-monooxygenaseAcmM1 (pathway-specific)AcmM1 homologAbsentFAD-dependent monooxygenase
3-HA methyltransferaseAcmK (essential)AcmK homologPresent (single step)Absent
HydroxykynureninaseAcmH1 (pathway-specific)AcmH1 homologAbsentKynureninase [1] [2] [6]

The metabolic flux toward 4-MHA is tightly regulated at multiple levels:

  • Transcriptional control: Cluster-situated regulators (CSRs) like AcnR bind pathway-specific promoters, activating acm gene expression during stationary phase. Global regulators (e.g., GlnR, PhoP) integrate nitrogen/phosphate availability signals [1] [8].
  • Feedback inhibition: 4-MHA accumulation represses methyltransferase activity in S. antibioticus, preventing wasteful precursor synthesis [6].
  • Precursor availability: Exogenous tryptophan (2.5 mM) induces 4-MHA pathway enzymes 8-fold in S. chrysomallus, confirming amino acid supply as a bottleneck [2].
  • Carbon catabolite repression: Glucose suppresses phenoxazinone synthase and kynurenine formamidase activities via cAMP-Crp mediated regulation [6].

Mutational studies in S. parvulus demonstrate that non-producing strains accumulate negligible 4-MHA despite intact phenoxazinone synthase activity, confirming that precursor biosynthesis is the critical regulatory checkpoint [6]. This regulatory architecture enables Streptomyces to synchronize actinomycin production with developmental transitions and nutrient depletion, maximizing ecological competitiveness.

Properties

Product Name

Actinomycinic acid

IUPAC Name

[2-[[[(2S)-1-[(2R)-2-[[2-[[2-amino-9-[[1-[[(2R)-1-[(2S)-2-[[[2-[(1,1-dihydroxy-3-methylbutan-2-yl)-methylazaniumyl]-2-hydroxyethyl]-methylamino]-hydroxymethyl]pyrrolidin-1-ium-1-yl]-1-hydroxy-3-methylbutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]-4,6-dimethyl-3-oxophenoxazine-1-carbonyl]amino]-3-hydroxybutanoyl]amino]-1-hydroxy-3-methylbutyl]pyrrolidin-2-yl]-hydroxymethyl]-methylamino]-1-hydroxyethyl]-(1,1-dihydroxy-3-methylbutan-2-yl)-methylazanium

Molecular Formula

C62H109N12O18+3

Molecular Weight

1310.6 g/mol

InChI

InChI=1S/C62H106N12O18/c1-27(2)42(59(86)73-23-17-19-36(73)57(84)69(13)25-38(77)71(15)48(29(5)6)61(88)89)65-55(82)44(33(11)75)67-53(80)35-22-21-31(9)51-46(35)64-47-40(41(63)50(79)32(10)52(47)92-51)54(81)68-45(34(12)76)56(83)66-43(28(3)4)60(87)74-24-18-20-37(74)58(85)70(14)26-39(78)72(16)49(30(7)8)62(90)91/h21-22,27-30,33-34,36-39,42-45,48-49,57-62,75-78,84-91H,17-20,23-26,63H2,1-16H3,(H,65,82)(H,66,83)(H,67,80)(H,68,81)/p+3/t33?,34?,36-,37-,38?,39?,42+,43+,44?,45?,48?,49?,57?,58?,59?,60?/m0/s1

InChI Key

OOFTUHVNEJLFSC-INAYLVPZSA-Q

Synonyms

actinomycinic acid

Canonical SMILES

CC1=C2C(=C(C=C1)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C([NH+]3CCCC3C(N(C)CC([NH+](C)C(C(C)C)C(O)O)O)O)O)N=C4C(=C(C(=O)C(=C4O2)C)N)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(N5CCCC5C(N(C)CC([NH+](C)C(C(C)C)C(O)O)O)O)O

Isomeric SMILES

CC1=C2C(=C(C=C1)C(=O)NC(C(C)O)C(=O)N[C@H](C(C)C)C([NH+]3CCC[C@H]3C(N(C)CC([NH+](C)C(C(C)C)C(O)O)O)O)O)N=C4C(=C(C(=O)C(=C4O2)C)N)C(=O)NC(C(C)O)C(=O)N[C@H](C(C)C)C(N5CCC[C@H]5C(N(C)CC([NH+](C)C(C(C)C)C(O)O)O)O)O

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